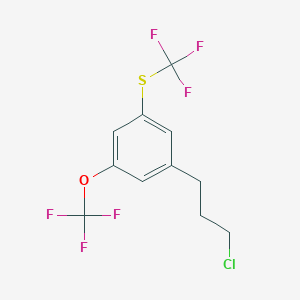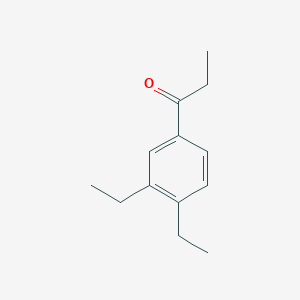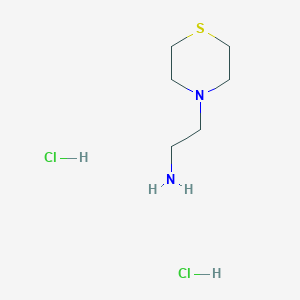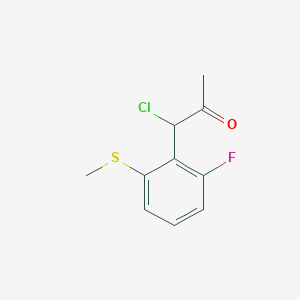
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate is a complex organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, an acetyl group, and a hydrazinecarboxylate moiety
準備方法
The synthesis of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
化学反応の分析
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
作用機序
The mechanism of action of tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The hydrazinecarboxylate moiety can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to the desired biological effects.
類似化合物との比較
tert-Butyl 2-(2-(4-(trifluoromethoxy)phenyl)acetyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also contains a trifluoromethyl group and a tert-butyl ester, but differs in the presence of a piperazine ring instead of a hydrazinecarboxylate moiety.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy group and a piperazine ring, highlighting the diversity of functional groups that can be incorporated into similar structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C14H17F3N2O4 |
|---|---|
分子量 |
334.29 g/mol |
IUPAC名 |
tert-butyl N-[[2-[4-(trifluoromethoxy)phenyl]acetyl]amino]carbamate |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(21)19-18-11(20)8-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,8H2,1-3H3,(H,18,20)(H,19,21) |
InChIキー |
JRRJRQQIPZDOBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NNC(=O)CC1=CC=C(C=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




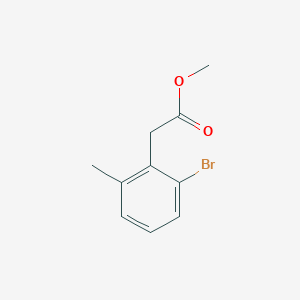
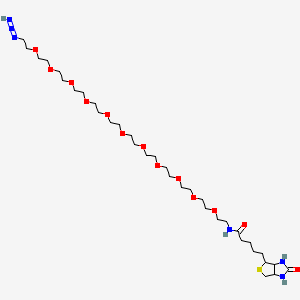

![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
